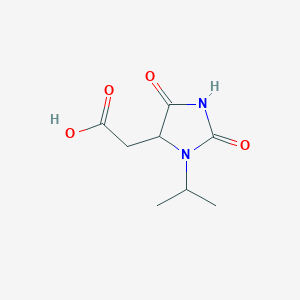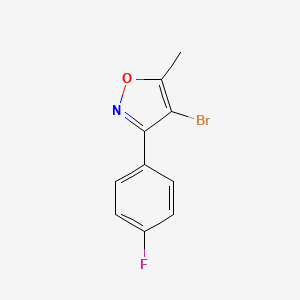![molecular formula C17H7ClF6N4 B2381774 9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-26-8](/img/structure/B2381774.png)
9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” belongs to a class of compounds known as triazolo[4,3-a]pyrazines . These compounds are often used as key templates in the development of various therapeutic agents due to their versatile structure and the diverse derivatives that can be synthesized from them .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-a]pyrazine core, with a 3-chlorophenyl group at the 9-position and two trifluoromethyl groups at the 2 and 4 positions . The exact structure would need to be confirmed through techniques such as NMR, IR, and mass spectrometry .Scientific Research Applications
Synthesis Techniques
- Microwave Irradiation Synthesis : A notable method for synthesizing compounds related to 9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves microwave irradiation. Using chloramine-T and other reagents, researchers have developed efficient synthesis techniques that yield these compounds in good purity and high yields (Mogilaiah & Reddy, 2004). Similarly, the use of Hg(OAc)2 under microwave irradiation has been reported for effective transformation of related compounds (Mogilaiah & Reddy, 2004).
Chemical Properties and Applications
- Antibacterial Activity : Some derivatives of this compound have been synthesized with the intention of evaluating their antibacterial properties. The efficacy of these compounds as antibacterial agents has been a subject of research, showing promising results in some cases (Dharavath & Boda, 2019).
Medicinal Chemistry
- Anti-Inflammatory and Analgesic Properties : Compounds within this chemical class have been studied for their potential anti-inflammatory and analgesic properties. Research indicates that some derivatives demonstrate significant activity in this regard, which is relevant for medicinal chemistry applications (Di Braccio et al., 2010).
Spectroscopic and Quantum Mechanical Studies
- Vibrational Spectroscopy Analysis : Detailed vibrational spectroscopic (FT-IR, FT-Raman) studies and quantum mechanical analyses of related compounds have been conducted. These studies provide insights into the molecular geometry and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kuruvilla et al., 2018).
properties
IUPAC Name |
9-(3-chlorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7ClF6N4/c18-9-3-1-2-8(6-9)14-27-26-13-5-4-10-11(16(19,20)21)7-12(17(22,23)24)25-15(10)28(13)14/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAVYNFNUNSXQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7ClF6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

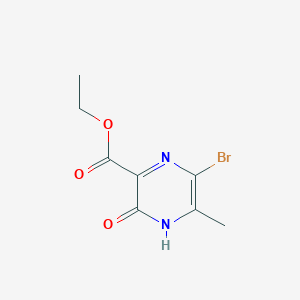


![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
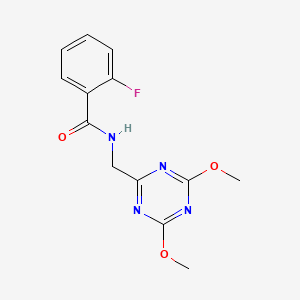
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)

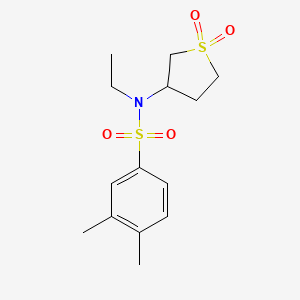

![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)
